molecular formula C16H17NO5S2 B3478905 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B3478905
M. Wt: 367.4 g/mol
InChI Key: VYIZULHTDXUVGN-LCYFTJDESA-N
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Description

This compound belongs to the rhodanine derivative family, characterized by a 1,3-thiazolidine core with a Z-configured benzylidene substituent. Its structure includes a 4-ethoxy-3-methoxybenzylidene group at the 5-position, a propanoic acid chain at the 3-position, and a thioxo group at the 2-position. The Z-configuration is critical for maintaining planarity between the benzylidene ring and the thiazolidinone core, which influences biological activity and crystallographic packing . The molecular formula is C₁₆H₁₇NO₅S₂, with a molecular weight of 391.44 g/mol. Its synthesis typically involves Knoevenagel condensation between a 4-oxo-2-thioxothiazolidine precursor and a substituted benzaldehyde under acidic or basic conditions .

Properties

IUPAC Name

3-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-3-22-11-5-4-10(8-12(11)21-2)9-13-15(20)17(16(23)24-13)7-6-14(18)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIZULHTDXUVGN-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the benzylidene linkage. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or basic catalysts like sodium hydroxide.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the benzylidene group to the corresponding alkane using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the thiazolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alkane derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the benzylidene ring, thiazolidinone modifications, and side chains. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Compound Name / ID Substituents (Benzylidene Position) Molecular Weight (g/mol) Key Properties/Bioactivity Synthesis Method (Conditions) References
3-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 4-OCH₃ 323.38 Anticancer activity (IC₅₀ = 12 μM in MCF-7 cells); higher solubility in polar solvents Knoevenagel condensation (EtOH, K₂CO₃, 24 h)
3-[(5Z)-5-(3-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid 3-OCH₃ 335.35 Moderate antimicrobial activity (MIC = 64 μg/mL vs. S. aureus); crystalline solid Condensation (DMF/AcOH, reflux, 2 h)
3-[(5Z)-5-(4-Ethoxybenzylidene)-2,4-dioxothiazolidin-3-yl]propanoate derivatives 4-OCH₂CH₃ 389.42–435.50* Antidiabetic potential (PPAR-γ agonism); improved metabolic stability vs. methoxy analogs Mitsunobu reaction (DIAD, PPh₃, THF, 45°C)
3-[(5Z)-5-(2-Allyloxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 2-OCH₂CH₂CH₂ 413.47 Anticancer agent (inhibits EGFR kinase); enhanced lipophilicity (logP = 2.8) Knoevenagel (AcOH, NH₄OAc, reflux)
(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-OH, 3-OCH₃ 295.33 Antioxidant activity (DPPH scavenging EC₅₀ = 45 μM); forms H-bonds in crystal lattice Solvent-free microwave synthesis

*Molecular weight varies with ester protecting groups (e.g., tert-butyl).

Key Observations :

4-Methoxy derivatives (e.g., ) show higher anticancer activity but lower metabolic stability due to rapid demethylation in vivo .

Synthetic Efficiency: Ethanol with K₂CO₃ () is optimal for Knoevenagel condensations (yield >80%), while DMF/AcOH () suits electron-deficient aldehydes. Mitsunobu reactions () are preferred for chiral side-chain introductions .

Crystallographic Trends :

  • Z-configuration is conserved across analogs, confirmed by single-crystal XRD (e.g., C=C bond length ~1.34 Å in ). The 4-ethoxy-3-methoxy group induces torsional strain (~15° dihedral angle) vs. planar 4-methoxy analogs .

Biological Performance: Antimicrobial: 4-Methylbenzylidene analogs () exhibit broad-spectrum activity (MIC = 16–32 μg/mL) due to increased hydrophobicity . Anticancer: Propanoic acid side chains enhance water solubility, critical for bioavailability (e.g., ’s IC₅₀ = 8.2 μM in HT-29 cells) .

Research Findings and Data Tables

Table 2: Comparative Physicochemical Properties

Property Target Compound 4-Methoxy Analog () 3-Methoxy Analog ()
Molecular Weight 391.44 323.38 335.35
logP (Calculated) 2.5 1.8 2.1
Aqueous Solubility (mg/mL) 0.45 1.2 0.9
Melting Point (°C) 198–200 (dec.) 185–187 192–194

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

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